Detailed molecular structure analysis of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and its analogs has been conducted using techniques like X-ray crystallography and NMR spectroscopy. These analyses have revealed important structural features, including the conformation of the molecule, bond lengths, and angles, which are crucial for understanding its interactions with biological targets. []
Fentanyl analogs, including 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, primarily exert their effects by interacting with opioid receptors, particularly the μ-opioid receptor. [] These receptors are located in the central and peripheral nervous system and are involved in pain perception, mood regulation, and other physiological processes. Binding of fentanyl analogs to μ-opioid receptors triggers a cascade of intracellular signaling events, ultimately leading to analgesic effects.
The primary application of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and similar compounds has been in analgesic research. [] These studies aim to identify novel opioid analgesics with improved efficacy, reduced side effects, and lower abuse potential compared to currently available opioids.
Researchers have conducted extensive SAR studies on fentanyl analogs, including 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, to understand how structural modifications affect their pharmacological properties. [] These studies involve systematically altering different parts of the molecule and evaluating the impact on binding affinity, potency, and other pharmacological parameters. This information is invaluable for designing new and improved opioid analgesics.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9